1-Butyrylpiperidin-4-one

説明

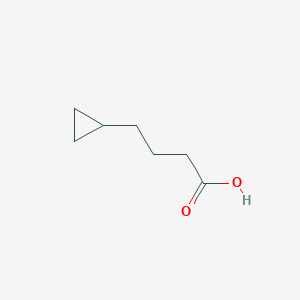

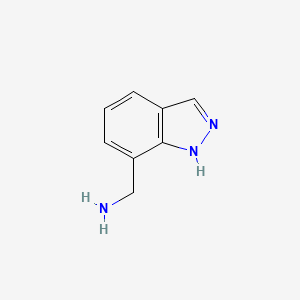

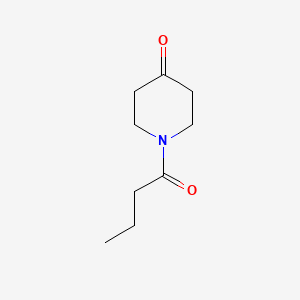

1-Butyrylpiperidin-4-one is a chemical compound that belongs to the class of organic compounds known as piperidinones. Piperidinones are characterized by a six-membered ring containing five carbon atoms and one nitrogen atom, with a ketone group at the fourth position. The presence of the butyryl group at the first position indicates that the compound has a four-carbon butyryl substituent attached to the nitrogen atom of the piperidine ring.

Synthesis Analysis

The synthesis of piperidine derivatives, such as those related to 1-Butyrylpiperidin-4-one, often involves the formation of the piperidine ring followed by functionalization at the desired positions. For instance, the synthesis of 4-tert-butyl-4-hydroxy-2,2,6,6-tetramethylpiperidine derivatives has been described, which involves the introduction of hydroxyl and tert-butyl groups into the piperidine ring . Similarly, novel 4-butyl-arylpiperazine-3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives have been synthesized, indicating the versatility of substituent modifications on the piperidine core .

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be complex due to the presence of various substituents that can influence the overall conformation of the molecule. X-ray crystallography has been used to determine the structure of related compounds, such as 1-phenyl-c-4-tert-butyl-r-cyclohexylpiperidine hydrochloride, which was found to have an axial tert-butyl group . The conformation of the piperidine ring is crucial as it can affect the physical and chemical properties of the compound.

Chemical Reactions Analysis

Piperidine derivatives can undergo a variety of chemical reactions, depending on the functional groups present. The reactivity of the hydroxyl group, for example, can lead to the formation of intermolecular or intramolecular hydrogen bonds, as seen in the case of 4-tert-butyl-4-hydroxy-2,2,6,6-tetramethylpiperidin-1-oxyl . The presence of a butyryl group in 1-Butyrylpiperidin-4-one would likely influence its reactivity, potentially allowing for further functionalization or participation in various organic reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure and the nature of their substituents. For example, the introduction of bulky tert-butyl groups can hinder the close approach of neighboring molecules, affecting the compound's ability to form intermolecular hydrogen bonds . The conformational preferences of the piperidine ring, such as chair or twist conformations, can also impact properties like solubility, boiling point, and reactivity . The specific properties of 1-Butyrylpiperidin-4-one would depend on its precise molecular structure and the electronic and steric effects of the butyryl group.

科学的研究の応用

Cholinesterase Inhibitory Study

1-Butyrylpiperidin-4-one derivatives have been synthesized and evaluated for their potential cholinesterase inhibition. These derivatives showed selective inhibitions for butyrylcholinesterase and acetylcholinesterase, with some compounds exhibiting more potent inhibitory activity than galanthamine. This suggests their potential application in treating diseases related to cholinesterase malfunction, such as Alzheimer's disease (Sukumarapillai et al., 2016).

Butyric Acid Production Enhancement

Research has demonstrated the enhancement of butyric acid production in Thermobifida fusca, a thermophilic actinobacterium, by integrating an exogenous butyryl-CoA: acetate CoA-transferase gene. This modification led to a significant increase in butyric acid yield from cellulose, suggesting potential industrial applications in chemical production (Deng et al., 2015).

1-Butanol Production from CO2

A study on cyanobacteria, specifically Synechococcus elongatus PCC 7942, demonstrated the use of a modified CoA-dependent 1-butanol production pathway to produce 1-butanol directly from CO2. This represents a novel approach to producing chemicals and fuels from renewable sources, contributing to sustainable energy solutions (Lan & Liao, 2011).

Bioactivity and Molecular Modeling Studies

N-benzylpiperidine-3/4-carbohydrazide-hydrazones were synthesized and evaluated for their potential in treating Alzheimer's disease. They showed inhibitory activity on enzymes relevant to Alzheimer's, suggesting their potential as lead compounds for multifunctional therapy (Parlar et al., 2019).

Production of 1,4-Butanediol

In metabolic engineering, the de novo biosynthesis pathway in Escherichia coli has been developed for the production of 1,4-butanediol, a significant chemical in the industrial sector. This pathway offers an alternative to traditional methods that rely on oil and natural gas (Yim et al., 2011).

特性

IUPAC Name |

1-butanoylpiperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c1-2-3-9(12)10-6-4-8(11)5-7-10/h2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMYPHGUYQSUCGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)N1CCC(=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20606942 | |

| Record name | 1-Butanoylpiperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20606942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Butyrylpiperidin-4-one | |

CAS RN |

959241-20-4 | |

| Record name | 1-Butanoylpiperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20606942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(3-amino-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B1287516.png)